molecular formula C4H7N3 B2687247 N-Cyano-N'-methyl-ethanimidamide CAS No. 56563-12-3

N-Cyano-N'-methyl-ethanimidamide

Cat. No. B2687247
CAS RN: 56563-12-3
M. Wt: 97.121
InChI Key: HPJZKYHLFXCFNU-UHFFFAOYSA-N
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Description

N-Cyano-N’-methyl-ethanimidamide is a chemical compound with the molecular formula C4H7N3 and a molecular weight of 97.12 . It has exhibited significant inhibitory activity against the dipeptidyl peptidase IV (DPP-4), which represents a pharmacological target for mitigating type 2 diabetes . In addition to this, the product has demonstrated antiviral potential against a diverse range of viral strains .


Synthesis Analysis

The synthesis of N-Cyano-N’-methyl-ethanimidamide involves the treatment of acetonitrile and methanol as raw materials, feeding dry hydrogen chloride to obtain methyl acetimidate, then reacting with cyanamide to generate N-cyanomethyl acetimidate, and finally reacting with methylamine to generate N-cyano-N’-methyl-ethanimidamide .


Molecular Structure Analysis

The molecular structure of N-Cyano-N’-methyl-ethanimidamide is based on its molecular formula C4H7N3 . The average mass is 97.118 Da and the monoisotopic mass is 97.063995 Da .


Chemical Reactions Analysis

N-Cyano-N’-methyl-ethanimidamide is a precursor for heterocyclic synthesis . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

N-Cyano-N’-methyl-ethanimidamide is a white powder, insoluble in water . It has a boiling point of 132.6°C at 760 mmHg and a density of 0.96 g/cm3 .

Scientific Research Applications

Chemical Rearrangements and Synthesis

  • N-Cyano-N'-methyl-ethanimidamide plays a role in chemical rearrangements, like the Beckmann-type rearrangement observed in the reduction of related compounds, leading to the formation of unexpected products like N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine (Darling & Chen, 1978).

Complex Formation

  • It is used in the synthesis of new vic-dioxime complexes, forming mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II) in various ratios. The structural assignments of these complexes are supported by numerous analytical methods (Canpolat & Kaya, 2005).

Thiol-Maleimide "Click" Chemistry

  • In the field of "click" chemistry, it contributes to the understanding of reaction mechanisms, kinetics, and selectivity in thiol–maleimide reactions, which have wide-ranging implications from small molecule synthesis to bioconjugation chemistry (Northrop et al., 2015).

Cytochrome P450 Enzyme Metabolism

  • Its analogs are studied in the context of cytochrome P450 enzymes, investigating the metabolism of related compounds, which is crucial for understanding drug interactions and toxicity (Nielsen et al., 2017).

Pyrimidine Derivative Synthesis

  • This compound is instrumental in the synthesis of pyrimidine derivatives, which are important in pharmaceutical research and development (Kohra et al., 1988).

Ionic Liquid Studies

  • It is a key component in the study of ionic liquids, especially those with cyano groups, which are significant in various industrial applications like gas absorption and electrolytes (Moura et al., 2015); (Weber & Kirchner, 2016).

Mass Spectrometry and Fragmentation Studies

  • It is relevant in mass spectrometry and fragmentation studies, providing insights into complex molecular behaviors and reaction pathways (Wang et al., 2015).

Oxidation Mechanisms in Biofuels

Cyanoimidation Reactions

  • It is involved in cyanoimidation reactions of aldehydes, a significant process in organic synthesis, offering insights into bond formation and reaction pathways (Yin et al., 2009).

Industrial Reactor Optimization

  • It is applicable in the optimization of industrial chemical processes, where its derivatives' behavior under various conditions can inform better industrial practices (Rezende et al., 2008).

Structural Studies and Crystallography

  • Structural studies of its derivatives contribute to the field of crystallography, helping to understand molecular conformations and interactions (Boechat et al., 2010).

Development in Photovoltaic Cells

  • Its derivatives are important in the development of polymer acceptors for organic photovoltaic cells, aiding in the advancement of renewable energy technologies (Kim & Lim, 2014).

Cadmium Ion Detection

  • It is used in the development of PVC membrane electrodes for the selective detection of cadmium ions, an important application in environmental monitoring (Mashhadizadeh et al., 2005).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . It is also recommended to use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

N-cyano-N'-methylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-4(6-2)7-3-5/h1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUZMABFJZHYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024740
Record name Acetamiprid metabolite (IS-1-1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyano-N'-methyl-ethanimidamide

CAS RN

861841-41-0
Record name Acetamiprid metabolite (IS-1-1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
Y Liu, Y Zhao, T Zhang, Y Chang, S Wang… - Frontiers in …, 2019 - frontiersin.org
… Acetamiprid ((1E)-N-[(6-chloro-3-pyridinyl) methyl]-N′-cyano-N-methyl ethanimidamide), a commercial broad-spectrum chloronicotinyl neonicotinoid insecticide, could inhibit the …
Number of citations: 29 www.frontiersin.org
H Yan, X Chen, Y Feng, F Xiang, J Li, Z Shi, X Wang… - Polymer Bulletin, 2016 - Springer
… Among the agrochemicals in use today, acetamiprid, (E)-N-[(6-chloro-3-pyridinyl) methyl]-N-cyano-N-methyl ethanimidamide (as shown in Fig. 1a), is a neonicotinoid insecticide widely …
Number of citations: 43 link.springer.com
NFR Ahmad, GA Ibrahim, AH El-Sherbeny, GHH Rady - Serket, 2009 - academia.edu
Mass rearing of Kochiura aulica (CL Koch, 1838)(Arachnida: Araneida: Theridiidae) was achieved during two years, 2005-2007, using 200 containers, each contained 150-200 …
Number of citations: 2 www.academia.edu
F Li, M Li, Q Zhu, T Mao, M Dai, W Ye, D Bian… - Environmental …, 2021 - Elsevier
… Acetamiprid [N-((6-chloro-3-pyridinyl) methyl)-N′-cyano-N-methyl-ethanimidamide], is a primary member of neonicotinoid insecticides with broad-spectrum characteristics and …
Number of citations: 10 www.sciencedirect.com

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